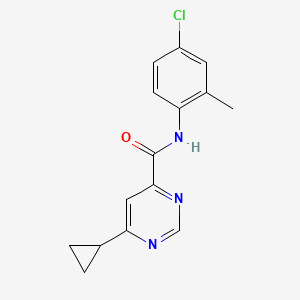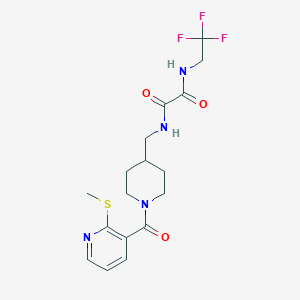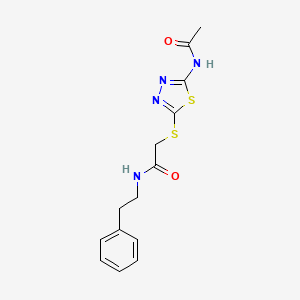
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide, also known as DMAT, is a synthetic compound that has been extensively studied for its potential use in scientific research. DMAT is a thiazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Scientific Research Applications
Biological Effects of Acetamide Derivatives
Acetamide derivatives, including N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide, have been studied for their biological effects. The toxicology of acetamide and its derivatives has commercial importance, with research adding considerably to our understanding of the biological consequences of exposure. The biological responses vary among these chemicals, reflecting their usage or proposed usage, and data for each chemical is considered separately. This highlights the importance of understanding the specific actions and potential applications of acetamide derivatives in various fields, including medicine and environmental toxicology (Kennedy, 2001).
Antituberculosis Activity of Organotin Complexes
Research has explored the antituberculosis activity of organotin complexes, demonstrating their potential as biomedical agents. Organotin complexes have shown significant activity against Mycobacterium tuberculosis, with structural diversity playing a critical role in their effectiveness. The study provides insight into how the ligand environment, organic groups attached to the tin, and the overall structure of these compounds influence their antituberculosis activity. This research suggests that organotin complexes, possibly including derivatives of the compound , could serve as leads for developing new antituberculosis agents (Iqbal, Ali, & Shahzadi, 2015).
Medicinal Applications of 2,4‐Thiazolidinediones
The thiazolidinedione ring, found in compounds like N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide, is known for its wide range of pharmacological activities. This includes antimicrobial, anticancer, and antidiabetic agents. The review of recent developments in thiazolidinedione derivatives highlights their role as lead molecules for various clinical disorders, demonstrating the versatility and potential of these compounds in drug development (Singh et al., 2022).
Novel Thiazole Derivatives and Their Therapeutic Applications
Thiazole derivatives, similar in structure to the compound , have been researched extensively for their therapeutic properties, including antioxidant, analgesic, anti-inflammatory, and antitumor activities. This review covers the therapeutic applications of novel thiazole derivatives, underscoring the chemical pharmaceutical research potential of the thiazole scaffold in creating drugs with fewer side effects and broad therapeutic applications (Leoni et al., 2014).
properties
IUPAC Name |
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-13-5-6-15(14(2)9-13)10-20(24)23-21-22-18(12-27-21)17-8-7-16(25-3)11-19(17)26-4/h5-9,11-12H,10H2,1-4H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAZZZRPXZITLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2611766.png)



![2-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B2611770.png)
![2,4-dichloro-N-[2-(4-chlorophenyl)sulfanylethyl]benzamide](/img/structure/B2611771.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2611772.png)
![N'-[(1Z)-(4-bromophenyl)methylidene]-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carbohydrazide](/img/structure/B2611774.png)

![N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2611776.png)


![N-[(dimethylamino)methylene]-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2611780.png)
![(4-Methylthiophen-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2611781.png)